

1H NMR and 13C NMR analysis of 3-Aminothiophene-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Aminothiophene-2-carbaldehyde

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A Comprehensive Comparison of 1H and 13C NMR Spectra: **3-Aminothiophene-2-carbaldehyde** and its Analogs

For researchers and professionals in drug development and materials science, a precise understanding of the molecular structure of heterocyclic compounds is crucial. Substituted thiophenes are a class of compounds that are of significant interest. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **3-Aminothiophene-2-carbaldehyde** and related thiophene derivatives. NMR spectroscopy is an essential analytical technique for the structural elucidation of these molecules.

Comparative NMR Data Analysis

The electronic environment of the protons and carbon atoms in the thiophene ring is significantly influenced by the nature of the substituents. This, in turn, affects their chemical shifts (δ) in ¹H and ¹³C NMR spectra. The following tables summarize the experimental NMR data for **3-Aminothiophene-2-carbaldehyde** and several reference compounds. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Chemical Shifts (δ , ppm)

Compound	H4	H5	Other Protons	Solvent
3-Aminothiophene-2-carbaldehyde	~6.8-7.0	~7.5-7.7	Aldehyde (CHO): ~9.5-9.8, Amino (NH ₂): ~5.0-6.0 (broad)	CDCl ₃
3-Methylthiophene	~6.87	~6.86	Methyl (CH ₃): ~2.25	CDCl ₃
3-Bromothiophene	~7.06	~7.28	-	CDCl ₃
3-Methoxythiophene	~6.73	~6.21	Methoxy (OCH ₃): ~3.77	CDCl ₃
Thiophene-2-carbaldehyde	7.22 (t)	7.80-7.77 (m)	Aldehyde (CHO): 9.95 (s)	CDCl ₃

¹³C NMR Chemical Shifts (δ , ppm)

Compound	C2	C3	C4	C5	Other Carbons	Solvent
3-Aminothiophene-2-carbaldehyde	~110-115	~155-160	~120-125	~130-135	Aldehyde (C=O): ~180-185	CDCl ₃
3-Methylthiophene	125.3	138.4	129.9	121.0	Methyl (CH ₃): 15.6	CDCl ₃
3-Bromothiophene	122.9	110.1	129.0	126.0	-	CDCl ₃
3-Methoxythiophene	121.7	160.0	101.4	125.8	Methoxy (OCH ₃): 59.8	CDCl ₃
Thiophene-2-carbaldehyde	144.0	136.5	128.4	135.2	Aldehyde (C=O): 183.1	CDCl ₃

Note: The chemical shifts for **3-Aminothiophene-2-carbaldehyde** are estimated based on the analysis of substituent effects and data from closely related structures, as a direct experimental spectrum was not available in the cited literature.

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of thiophene derivatives.

1. Sample Preparation:

- Dissolve 5-10 mg of the thiophene compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The NMR spectra should be acquired on a spectrometer with a proton frequency of 300 MHz or higher to ensure good spectral resolution.[\[1\]](#)
- The instrument needs to be properly tuned and shimmed to achieve a homogeneous magnetic field.[\[2\]](#)
- The sample temperature should be maintained at a constant value, typically 298 K.

3. ^1H NMR Data Acquisition:

- A standard single-pulse experiment is typically used.
- The spectral width should be set to encompass all proton signals, usually from -2 to 12 ppm.
- An appropriate number of scans (e.g., 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
- A relaxation delay of 1-2 seconds between scans is recommended.

4. ^{13}C NMR Data Acquisition:

- A proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance the signal of carbon atoms.
- The spectral width should be set to cover the entire range of carbon chemical shifts, typically from 0 to 220 ppm.
- A larger number of scans is usually required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

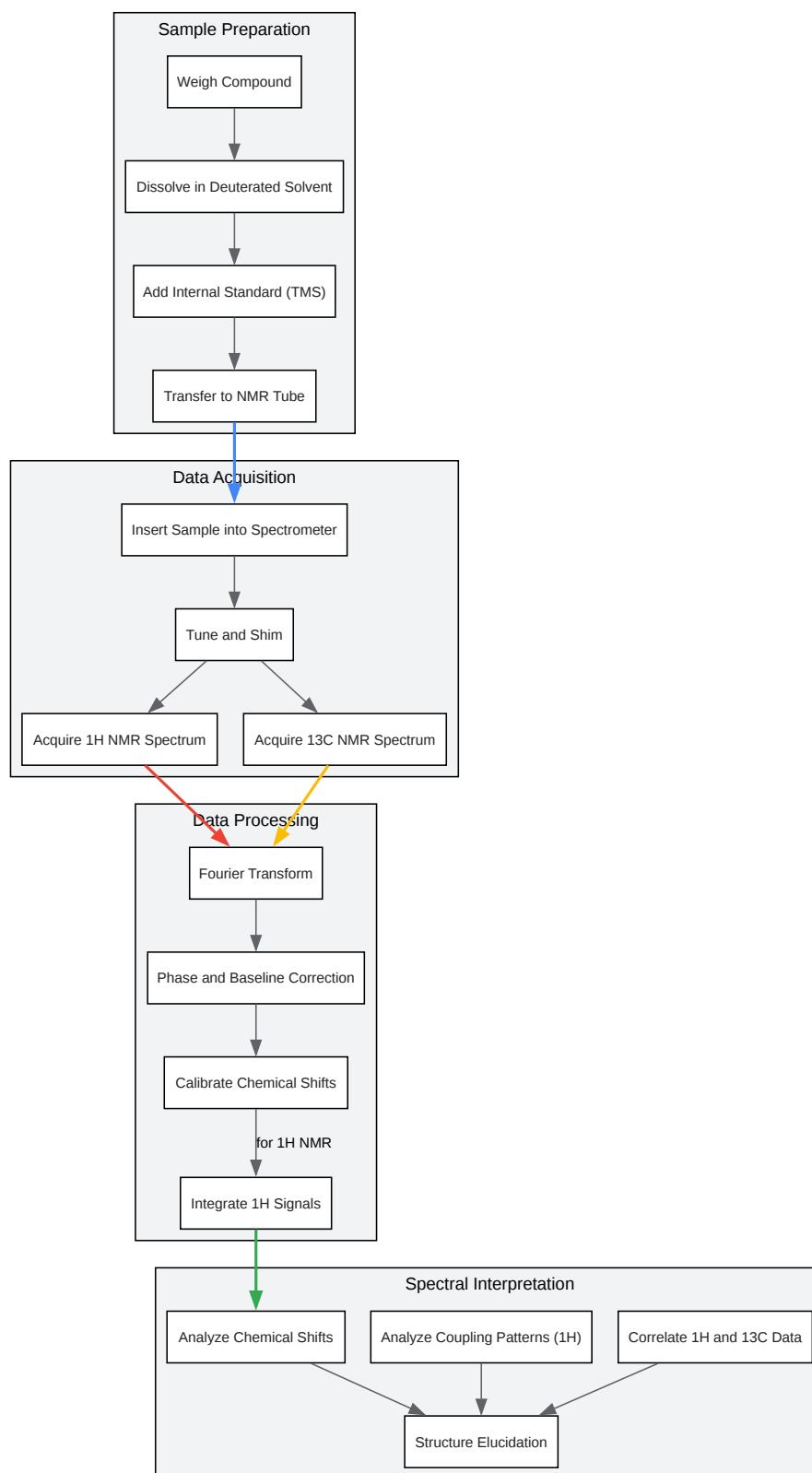
- A relaxation delay of 2-5 seconds is often necessary to ensure quantitative signal intensities, especially for quaternary carbons.

5. Data Processing:

- The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
- The spectrum is then phased and baseline corrected.
- The chemical shifts are calibrated relative to the internal standard (TMS).
- For ^1H NMR spectra, the signals are integrated to determine the relative ratios of the different types of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra for structural elucidation.



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Caption: A flowchart illustrating the key stages of NMR analysis.

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